molecular formula C23H30O4 B1681719 Nestorone CAS No. 7759-35-5

Nestorone

Cat. No. B1681719
CAS RN: 7759-35-5
M. Wt: 370.5 g/mol
InChI Key: CKFBRGLGTWAVLG-GOMYTPFNSA-N
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Description

Nestorone, also known as Segesterone acetate (SA), is a synthetic compound that is a fourth-generation progestogen . It has high progestational activity and does not have androgenic, glucocorticoid, or anabolic effects . It is commonly sold under the brand names Nestorone and Elcometrine and serves as an active component in hormonal contraceptives . It is also used as a treatment for endometriosis in South American countries .


Synthesis Analysis

Nestorone belongs to the group of “19-nor pregnanes” and has been synthesized with the objective of creating a highly specific progestin, with selective binding to the progesterone receptor (PR) . It exerts potent progestational and antiestrogenic actions on the uterus and does not interact with estrogen or androgen receptors .


Molecular Structure Analysis

Nestorone is a synthetic progestin that may possess neuroprotective and myelin regenerative potential as added health benefits . In receptor transactivation experiments, Nestorone displayed greater potency than progesterone to transactivate the human progesterone receptor (PR) .


Physical And Chemical Properties Analysis

Nestorone has a molecular weight of 370.48200, a density of 1.15g/cm3, and a boiling point of 499.3ºC at 760mmHg . It is not an orally active compound, but it is proved to be a potent anti-ovulatory agent when given in implants, vaginal rings, or percutaneous gel .

Scientific Research Applications

Contraceptive Applications

Nestorone has been extensively studied for its contraceptive efficacy. For instance, it has been evaluated in the form of implants for postpartum women, demonstrating high contraceptive efficacy without affecting lactation and infant growth, and showing promise for safe use during breastfeeding due to its inactive nature when ingested orally (Massai et al., 2001). Additionally, contraceptive vaginal rings releasing Nestorone and ethinylestradiol have been tested in multicenter trials, showing effective suppression of ovulation across 13 consecutive cycles with minimal side effects, indicating its potential for long-acting, user-controlled contraception (Sivin et al., 2005).

Neuroprotective Effects

Recent studies have explored Nestorone's potential for neuroprotection. Research on animal models of multiple sclerosis (MS) has shown that Nestorone can exert therapeutic effects on the brain, such as increasing cell proliferation and neuroblasts in the hippocampus, reducing microglia/macrophages, and enhancing GABAergic interneurons, suggesting its value in treating MS and possibly improving functional outcomes in affected individuals (Garay et al., 2014). Further, Nestorone has demonstrated the ability to reduce infarct sizes and prevent functional impairments in rats subjected to ischemic stroke, highlighting its potential application in treating stroke and other neurological diseases through its neuroprotective capabilities (Tuazon et al., 2019).

Future Directions

Nestorone is being developed for contraception and may possess neuroprotective and myelin regenerative potential as added health benefits . It is also being considered as a potential progestin for use in hormone replacement therapy . The development of male contraceptives has slowed in the past decade, but some preliminary studies are showing promise . The first product might be a once-daily topical gel applied to the shoulder .

properties

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-acetyl-13-methyl-16-methylidene-3-oxo-2,6,7,8,9,10,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O4/c1-13-11-21-20-7-5-16-12-17(26)6-8-18(16)19(20)9-10-22(21,4)23(13,14(2)24)27-15(3)25/h12,18-21H,1,5-11H2,2-4H3/t18-,19+,20+,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKFBRGLGTWAVLG-GOMYTPFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(C(=C)CC2C1(CCC3C2CCC4=CC(=O)CCC34)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(C(=C)C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70998804
Record name Segesterone acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70998804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble
Record name Segesterone acetate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14583
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Segesterone acetate selectively binds to the progesterone receptor (PR), a transcription factor belonging to the nuclear receptor superfamily, where it acts as an agonist and transactivator. According to the findings from docking experiments, it adopts the same docking position within the PR ligand-binding domain (LBD) as progesterone but due to additional stabilizing contacts between 17α-acetoxy and 16-methylene groups and PR LBD, segesterone acetate display higher potency than progesterone. As with other progestins, segesterone acetate prevents ovulation by blocking the midcycle surge in luteinizing hormone (LH) secretion, thereby inhibiting the development of ovarian follicles. When used in combination with segesterone acetate, ethinyl estradiol potentiates the antigonadotropic of the progestin and prevents irregular shedding of the endometrium. Segesterone acetate lacks androgenic activity, and displayed binding affinity to androgen receptors that was 500- to 600-fold less than that of testosterone. It does not display binding affinity toward estrogen receptors. When the relative binding affinities of segesterone acetate to human steroid receptors were investigated _in vitro_, it was demonstrated that segesterone acetate binds to the glucocorticoid receptor. However, segesterone acetate did not exert any glucocorticoid activity in the _in vivo_ assays showing no increase in liver glycogen and tyrosine transaminase TAT.
Record name Segesterone acetate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14583
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Nestorone

CAS RN

7759-35-5
Record name Nestorone
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Segesterone acetate [USAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Segesterone acetate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14583
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Segesterone acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70998804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(8R,9S,10R,13S,14S,17R)-17-acetyl-13-methyl-16-methylidene-3-oxo-2,6,7,8,9,10,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
Source European Chemicals Agency (ECHA)
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Record name SEGESTERONE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9AMX4Q13CC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

173-177
Record name Segesterone acetate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14583
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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